4-Bromopyridine-2,6-dicarbaldehyde
Overview
Description
4-Bromopyridine-2,6-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H4BrNO2. It is characterized by a bromine atom attached to the fourth position of a pyridine ring, with aldehyde groups at the second and sixth positions. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromopyridine-2,6-dicarbaldehyde involves the reaction of 4-bromo-2,6-bis(1-pyrrolidinylcarbonyl)pyridine with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C. The reaction proceeds with the reduction of the pyrrolidinylcarbonyl groups to form the desired dicarbaldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Bromopyridine-2,6-dicarboxylic acid.
Reduction: 4-Bromopyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromopyridine-2,6-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for metal catalysts.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-Bromopyridine-2,6-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups are highly reactive, allowing the compound to participate in condensation reactions, forming Schiff bases and other derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carbaldehyde: Similar structure but with only one aldehyde group.
4-Bromopicolinaldehyde: Similar structure with a bromine atom and an aldehyde group at different positions.
Pyridine-2,5-dicarbaldehyde: Similar structure with aldehyde groups at different positions
Uniqueness
4-Bromopyridine-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 2 and 6 positions, which allows for versatile reactivity and the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
4-bromopyridine-2,6-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCTXANKYTJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617929 | |
Record name | 4-Bromopyridine-2,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128184-01-0 | |
Record name | 4-Bromopyridine-2,6-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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